Methyl isonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYLDUSSBULGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062433 | |
| Record name | Methyl isonicotinate | |
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Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |
| Record name | Methyl isonicotinate | |
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Vapor Pressure |
0.27 [mmHg] | |
| Record name | Methyl isonicotinate | |
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CAS No. |
2459-09-8 | |
| Record name | Methyl isonicotinate | |
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| Record name | Methyl isonicotinate | |
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| Record name | 4-Pyridinecarboxylic acid, methyl ester | |
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| Record name | 4-CARBOMETHOXYPYRIDINE | |
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Synthetic Methodologies and Reaction Chemistry of Methyl Isonicotinate
Conventional Synthetic Pathways
The most common and direct method for the synthesis of methyl isonicotinate (B8489971) involves the esterification of isonicotinic acid.
Esterification Routes from Isonicotinic Acid
The classical approach to synthesizing methyl isonicotinate is the Fischer esterification of isonicotinic acid with methanol (B129727). wikipedia.orgprepchem.com This acid-catalyzed reaction is typically carried out by heating a suspension of isonicotinic acid in methanol in the presence of a strong acid catalyst. prepchem.com
A common laboratory-scale procedure involves stirring a suspension of isonicotinic acid in methanol, followed by the dropwise addition of sulfuric acid while maintaining a cool temperature. The mixture is then heated under reflux for several hours. prepchem.com After cooling and neutralization with a base such as sodium carbonate, the product is extracted with an organic solvent. prepchem.com Yields for this method are generally reported to be in the range of 65-80%. prepchem.comchemicalbook.com
Another effective reagent for this transformation is thionyl chloride in methanol. This method involves the dropwise addition of thionyl chloride to a cooled solution of the carboxylic acid in methanol, followed by stirring at an elevated temperature. researchgate.net
Investigation of Catalytic Systems in Esterification
While strong mineral acids like sulfuric acid are effective, their corrosive nature and the generation of waste have prompted research into alternative catalytic systems. Solid acid catalysts, such as molybdenum trioxide supported on silica (B1680970) (MoO3/SiO2), have been investigated as bifunctional catalysts for the esterification of nicotinic acid, a constitutional isomer of isonicotinic acid. orientjchem.org Such catalysts offer potential advantages in terms of reusability and reduced environmental impact. The principles of using such catalysts could be applicable to the synthesis of this compound as well, aiming to improve yields and simplify work-up procedures. orientjchem.org
Advanced Synthetic Transformations
The this compound scaffold can be further functionalized through various reactions targeting the pyridine (B92270) ring.
Regioselective Nitration of the Pyridine Ring System
The introduction of a nitro group onto the pyridine ring of this compound is a key step in the synthesis of more complex derivatives. The direct electrophilic aromatic nitration of this compound typically utilizes a nitrating agent to introduce a nitro group. The reaction of pyridine derivatives with dinitrogen pentoxide (DNP) in an organic solvent can lead to the formation of an N-nitropyridinium nitrate (B79036) intermediate. This intermediate is then subjected to a nucleophile, which attacks the N-nitropyridinium salt, leading to the formation of dihydropyridine (B1217469) intermediates and subsequent nitration.
Due to the electron-withdrawing nature of the ester group, the nitration of this compound is regioselective, favoring substitution at the 3-position to yield methyl 3-nitroisonicotinate. rsc.org This reaction is an example of electrophilic substitution where the carbonyl group deactivates the ring, but the 3-position is less deactivated compared to others. rsc.org
| Product | Reagents | Key Features |
| Methyl 3-nitroisonicotinate | Nitrating agent (e.g., HNO3/H2SO4) | Regioselective nitration at the 3-position. |
Reductive Pathways to Amino-Substituted Isonicotinates
The nitro group of methyl 3-nitroisonicotinate can be readily reduced to an amino group, providing a versatile handle for further derivatization. Catalytic hydrogenation is a common and efficient method for this transformation.
The catalytic hydrogenation of methyl 3-nitroisonicotinate to methyl 3-aminoisonicotinate is frequently carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is generally effective in selectively reducing the nitro group without affecting the methyl ester functionality. Alternative reducing agents such as iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), also provide mild conditions for the reduction of nitro groups to amines. commonorganicchemistry.com
| Starting Material | Product | Reagents | Key Features |
| Methyl 3-nitroisonicotinate | Methyl 3-aminoisonicotinate | H2, Pd/C | Selective reduction of the nitro group. |
| Methyl 3-nitroisonicotinate | Methyl 3-aminoisonicotinate | Fe/AcOH or Zn/AcOH | Mild reduction conditions. |
Nucleophilic Substitution Reactions on Modified this compound Scaffolds
The pyridine ring of this compound, particularly when substituted with good leaving groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a powerful method for introducing a wide range of functional groups.
Halogenated derivatives, such as methyl 2-chloroisonicotinate, are common substrates for SNAr reactions. The chlorine atom can be displaced by various nucleophiles, including amines and thiols. For instance, reacting a 2-chloroisonicotinate derivative with piperidine, often in the presence of a base like potassium carbonate, yields methyl 2-chloro-6-(piperidin-1-yl)isonicotinate.
Furthermore, the nitro group in compounds like methyl 3-nitroisonicotinate can also be displaced by nucleophiles. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion to give the corresponding 3-fluoro-pyridine-4-carboxylate. researchgate.net
| Substrate | Nucleophile | Product |
| Methyl 2-chloroisonicotinate | Piperidine | Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate |
| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | Methyl 3-fluoropyridine-4-carboxylate |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, traditionally achieved through Fischer-Speier esterification using isonicotinic acid and methanol with a strong acid catalyst like sulfuric acid, is undergoing a shift towards more environmentally benign methodologies. wikipedia.orgchemicalbook.comprepchem.com These green approaches aim to minimize hazardous waste, reduce energy consumption, and utilize renewable resources and safer chemicals.
One prominent green strategy involves the replacement of corrosive mineral acids with solid acid catalysts. These heterogeneous catalysts, such as molybdenum trioxide supported on silica (MoO₃/SiO₂), offer significant advantages including easier separation from the reaction mixture, reduced equipment corrosion, and the potential for regeneration and reuse. researchgate.net Similarly, zeolites in their hydrogen form have been investigated as effective catalysts for the esterification of isonicotinic acid, sometimes enhanced by microwave or ultrasound irradiation to improve reaction rates and yields. researchgate.net
The use of biocatalysts represents another cornerstone of green synthesis. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully employed to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614), a structurally related compound. nih.gov This enzymatic approach operates under mild conditions (e.g., 50°C) in greener solvents like tert-amyl alcohol, offering high product yields and selectivity. nih.gov Such biocatalytic methods are directly applicable to the synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry.
Furthermore, ionic liquids, particularly those based on 1-butylpyridinium (B1220074) chloride–aluminium(III) chloride, have been explored as dual catalyst-solvent systems for esterification reactions. ionike.com They can provide excellent conversion and selectivity, and the resulting ester can often be easily separated due to immiscibility, allowing for the recycling of the ionic liquid. ionike.com These methods collectively demonstrate a commitment to developing cleaner, safer, and more efficient routes for the production of pyridine esters.
| Catalyst Type | Example Catalyst | Reaction | Advantages |
| Solid Acid | MoO₃/SiO₂ | Esterification | Reusable, non-corrosive, simple work-up researchgate.net |
| Biocatalyst | Novozym® 435 | Amidation | Mild conditions, high selectivity, green solvent nih.gov |
| Ionic Liquid | [C₄Py]Cl-AlCl₃ | Esterification | Catalyst and solvent, recyclable, high conversion ionike.com |
Continuous-Flow Reactor Applications for Pyridine Ester Production
Continuous-flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, including pyridine esters, offering significant advantages over traditional batch processing. rsc.orgnih.gov Flow reactors provide superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility and scalability. rsc.orgnih.govnih.gov
The production of pyridine derivatives, analogous to this compound, has been successfully demonstrated in continuous-flow systems. For instance, the Bohlmann–Rahtz pyridine synthesis, which traditionally involves multiple steps, can be performed in a single step within a microwave flow reactor. beilstein-journals.orgnih.govresearchgate.net This setup allows for the Michael addition and subsequent cyclodehydration to occur consecutively without the need to isolate intermediates, leading to good yields of trisubstituted pyridines as single regioisomers. beilstein-journals.orgnih.gov
Flow technology also facilitates reactions that are difficult or hazardous to conduct in batch. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions to achieve higher yields and purity. wordpress.com For example, the amidation of methyl nicotinate has been optimized in an automated continuous reactor using online mass spectrometry for monitoring, achieving yields greater than 93%. rsc.org This level of control and automation is directly transferable to the synthesis and derivatization of this compound. Furthermore, catalytic N-oxidation of pyridine derivatives has been efficiently carried out in a packed-bed microreactor using hydrogen peroxide as a green oxidant, a process that is safer and more efficient than batch methods and suitable for large-scale production. researchgate.net
| Reaction Type | Reactor System | Key Features | Advantages |
| Bohlmann–Rahtz Synthesis | Microwave Flow Reactor | One-step process, Brønsted acid catalyst | No intermediate isolation, good yield, regioselective beilstein-journals.orgnih.gov |
| Amidation | Automated Continuous Reactor | Online MS monitoring, self-optimization | High yield (>93%), rapid optimization rsc.org |
| N-Oxidation | Packed-bed Microreactor | TS-1 catalyst, H₂O₂ oxidant | Greener, safer, high efficiency, scalable researchgate.net |
Structural Elaboration and Ring System Modifications
This compound serves as a versatile platform for further chemical modification. Its pyridine ring can be functionalized, and the core heterocyclic system can be expanded or transformed to generate a diverse array of more complex molecules with potential applications in various fields of chemistry.
Synthesis of Substituted Pyridine-3-Carboxylates (e.g., Methyl Nicotinate Derivatives)
While this compound is a pyridine-4-carboxylate, the synthetic strategies for introducing substituents onto the pyridine ring are often applicable across different isomers, including the analogous methyl nicotinate (pyridine-3-carboxylate). The functionalization of the pyridine core is crucial for creating derivatives with tailored electronic and steric properties.
Methods for synthesizing substituted pyridine carboxylates often begin with pre-functionalized precursors. For example, methyl 6-methylnicotinate (B8608588) is a key starting material in the synthesis of 6-methylnicotine. patsnap.com The synthesis of various nicotinamide derivatives has been achieved by reacting methyl nicotinate or methyl 6-chloronicotinate with various amines in a continuous-flow microreactor, demonstrating a robust method for introducing diversity at the carboxylate position. nih.gov
Palladium-catalyzed cross-coupling reactions are also pivotal in modifying the pyridine ring. A process for preparing pyridine carboxylic acid esters involves reacting dihalopyridines with carbon monoxide and an alcohol in the presence of a palladium catalyst. google.com This carbonylation reaction is a powerful tool for building the ester functionality onto a pre-existing halogenated pyridine scaffold, which may already contain other substituents. These methods highlight the modular approach to constructing highly functionalized pyridine systems.
Isoxazole-Mediated Ring Expansion for 4-Oxo-1,4-Dihydropyridine-3-Carboxylate Synthesis
A sophisticated strategy for constructing complex pyridine-related structures involves the ring expansion of isoxazoles. This methodology provides access to 4-oxo-1,4-dihydropyridine-3-carboxylates, which are core structures in many biologically active compounds. beilstein-journals.orgnih.gov
One developed method involves the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. beilstein-journals.orgnih.govbeilstein-journals.org In this process, the isoxazole (B147169) ring undergoes a reductive ring opening to form an enamine intermediate. beilstein-journals.orgnih.gov This intermediate then cyclizes onto an adjacent acyl group to form the target 4-oxo-1,4-dihydropyridine-3-carboxylate (also known as a 4-pyridone). beilstein-journals.orgnih.gov The reaction conditions, such as temperature, can be optimized to maximize the yield of the desired pyridone product. nih.gov
| Starting Material | Reagent | Product | Yield |
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆ / H₂O / MeCN | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylates | 45-74% nih.gov |
Another conceptually related approach utilizes a rhodium carbenoid-induced ring expansion of isoxazoles. acs.orgorganic-chemistry.org This one-pot procedure involves the formal insertion of a rhodium vinylcarbenoid across the N-O bond of the isoxazole. The resulting insertion product undergoes rearrangement upon heating to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. acs.orgorganic-chemistry.org This strategy represents a unique disconnection for accessing highly functionalized pyridines.
N-Oxidation Chemistry of this compound
The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form this compound N-oxide. oakwoodchemical.comchemspider.comapolloscientific.co.uk Pyridine N-oxides are valuable synthetic intermediates as the N-oxide group alters the reactivity of the pyridine ring, facilitating certain substitution reactions and enabling other transformations not possible with the parent pyridine. researchgate.net
The N-oxidation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. A green and efficient method for the N-oxidation of pyridine derivatives utilizes a continuous flow microreactor with titanium silicalite (TS-1) as a catalyst and aqueous hydrogen peroxide as the oxidant. researchgate.net This system allows for the safe and high-yielding synthesis of various pyridine N-oxides, with the catalyst maintaining its activity over extended periods of continuous operation. researchgate.net The resulting this compound N-oxide is a stable, isolable compound that serves as a precursor for further synthetic elaborations. oakwoodchemical.com
Advanced Applications in Materials Science and Chemical Engineering
Functional Materials Development
The reactivity and functionality of methyl isonicotinate (B8489971) allow for its incorporation into various functional materials, where it plays a critical role in defining their performance and properties.
Methyl isonicotinate serves as a precursor for synthesizing luminophores, which are the light-emitting components within luminescent metal-organic frameworks (LMOFs). sigmaaldrich.comscientificlabs.iedv-expert.org The isonicotinate ligand, derived from the this compound precursor, acts as an organic linker that connects metal ions or clusters. The luminescence in these MOFs can originate from the linker itself, a phenomenon known as ligand-centered luminescence. sethanandramjaipuriacollege.inosti.gov
The rigid and ordered structure of a MOF can enhance the emissive properties of the isonicotinate linker compared to its state in solution by reducing non-radiative decay pathways. osti.gov A notable example is a mixed-metal complex, [Zn₃(Cu)₂(isonicotinate)₈], which exhibits strong blue luminescence originating from the isonicotinate linker, even though the linker itself is only weakly fluorescent in solution. sethanandramjaipuriacollege.in The ability to create these light-emitting materials opens up applications for MOFs in chemical sensing, solid-state lighting, and optical devices. osti.govresearchgate.net
The search for stable, low-potential anolyte materials for nonaqueous redox flow batteries has led to the investigation of pyridine-based compounds, including this compound. sigmaaldrich.comscientificlabs.iedv-expert.org In these applications, the material must undergo reversible electrochemical reactions.
Studies comparing this compound with its isomers, methyl picolinate (B1231196) and methyl nicotinate (B505614), revealed its superior performance. While the nicotinate isomer showed no re-oxidation current and the picolinate isomer was only quasi-reversible, this compound exhibited a stable, reversible redox couple even at slow scan rates. google.com Further research focused on an evolutionary design approach to improve stability. This led to the development of N-protected isonicotinates, which undergo two reversible one-electron reductions in the presence of Li-ion supporting electrolytes. acs.org An iterative process of synthesis and electrochemical testing, including cyclic voltammetry, helped identify promising candidates that are soluble, easy to synthesize, and possess low equivalent weight, making them suitable for high-capacity energy storage. acs.org
Table 1: Electrochemical Properties of Pyridine (B92270) Carboxylate Isomers
| Compound | Isomer Position | Redox Behavior (in MeCN/TBABF₄) | Source |
|---|---|---|---|
| Methyl picolinate | 2-position | Quasi-reversible couple at 100 mV/s; irreversible at 10 mV/s | google.com |
| Methyl nicotinate | 3-position | Irreversible (no re-oxidation current observed) | google.com |
| This compound | 4-position | Reversible redox couple even at 10 mV/s scan rate | google.com |
Carboxylate derivatives, including those of isonicotinic acid, have garnered attention as phase transition dielectric materials, which have potential applications in micro-electronics and memory storage devices. nih.gov Research into the crystal structure of this compound 1-oxide, a derivative, was conducted with the aim of discovering new phase transition crystals. nih.gov In this specific compound, the benzene (B151609) ring and the methyl ester group are nearly coplanar. While permittivity measurements did not show a phase transition between 100 K and 400 K for this particular crystal, the exploration of such carboxylate compounds remains a strategy for developing new functional electronic materials. nih.gov The broader field of molecular magnetism also investigates molecule-based materials for potential use in memory devices, highlighting the ongoing interest in the electronic properties of such compounds. acs.org
Coordination Chemistry and Supramolecular Assemblies
The deprotonated form of isonicotinic acid, isonicotinate, is a highly effective ligand in coordination chemistry, capable of forming complex structures with a variety of metal ions.
Isonicotinate is a versatile ligand that can coordinate with metal centers in multiple ways, often acting as a bridging ligand to form extended networks. acs.orgacs.org It has been successfully used to construct coordination polymers and metal-organic frameworks. A significant finding was the synthesis of the first metal azide (B81097) complex where isonicotinate acts as a bridging coligand, specifically in a 3D azide-Co(II) complex with the formula [Co₁.₅(N₃)(OH)(Isonic)]ₙ. acs.orgacs.org In this structure, the isonicotinate, azide, and hydroxide (B78521) ligands all act as tridentate bridges, creating a novel and complex 3D network topology. acs.orgacs.orgcapes.gov.br
Studies on transition metal complexes with isonicotinate, such as those with Co(II) and Cu(II), show the formation of trans-octahedral arrangements. researchgate.net Furthermore, metal isonicotinate tetrahydrates involving metals like Mn, Fe, Co, Ni, Cu, and Zn form robust 3D supramolecular networks. researchgate.netunesp.br These structures are stabilized by strong hydrogen bonds between coordinated water molecules and the carboxylate groups of the isonicotinate ligands, contributing to their stability. researchgate.net The isonicotinate moiety has also been used to create smart polymers, such as a copper-coordination polymer network that exhibits both shape-memory and self-healing properties. rsc.org
Table 2: Examples of Isonicotinate-Based Coordination Complexes
| Complex Formula | Metal Ion(s) | Key Structural Feature | Source |
|---|---|---|---|
| [Co₁.₅(N₃)(OH)(Isonic)]ₙ | Co(II) | First metal azide complex with isonicotinate as a bridging ligand; new 3,6-connected net topology. | acs.orgacs.org |
| [Co(iso)₂(H₂O)₄] | Co(II) | trans-octahedral arrangement with two pyridyl nitrogens and four aqua oxygens. | researchgate.net |
| [Cu(iso)₂(H₂O)₄] | Cu(II) | trans-octahedral arrangement with Jahn-Teller distortion. | researchgate.net |
| trans-[M(NC₅H₄-p-CO₂)₂(OH₂)₄] | Mn, Fe, Co, Ni, Cu, Zn | Robust 3-D supramolecular network stabilized by strong hydrogen bonds. | researchgate.net |
| [Zn₃(Cu)₂(isonicotinate)₈] | Zn(II), Cu(I) | Mixed-metal complex exhibiting strong blue luminescence from the isonicotinate linker. | sethanandramjaipuriacollege.in |
Synthesis and Structural Characterization of Metal-Isonicotinate Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. The isonicotinate ligand, derived from isonicotinic acid, is a bifunctional linker that can coordinate to metal centers through both its pyridine nitrogen and carboxylate oxygen atoms. This dual-coordination capability allows for the formation of diverse and intricate network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.nettandfonline.com
The synthesis of these polymers often involves the reaction of a metal salt with isonicotinic acid or its ester derivatives under various conditions. The resulting structures are highly dependent on factors such as the choice of metal ion, the solvent system, temperature, and the presence of other coordinating or templating molecules.
Table 1: Examples of Metal-Isonicotinate Coordination Polymers
| Metal Ion | Ligand | Dimensionality | Structural Features | Reference |
| Lead (Pb²⁺) | Isonicotinate (INA) | 3D | Wave-like metal-organic framework with unsymmetrical eight-coordinate lead atoms. tandfonline.com | |
| Copper (Cu²⁺) | Nicotinate (nic) | 3D | Chiral framework with open channels occupied by solvent molecules. researchgate.net | |
| Cobalt (Co²⁺) | Nicotinate (nic) | 2D | Planar molecular grids with distorted octahedral cobalt centers. researchgate.net | |
| Europium (Eu³⁺) | Isonicotinate (inic) | 2D & 3D | Polymeric networks exhibiting luminescence. tandfonline.com | |
| Manganese (Mn²⁺) | Ethyl isonicotinate | 2D | Alternating ferromagnetic-antiferromagnetic compound. acs.org | |
| Silver (I) / Cadmium (II) | Isonicotinate | N/A | Coordination polymer with green fluorescence. semanticscholar.org |
Data from referenced articles.
Ruthenium Complexation with Isonicotinate Derivatives
Ruthenium complexes have garnered significant attention in various fields, including catalysis and medicine, owing to the unique properties of the ruthenium center. The functionalization of these complexes with isonicotinate and its derivatives allows for the fine-tuning of their electronic and steric properties, leading to enhanced performance in specific applications.
The synthesis of ruthenium-isonicotinate complexes often involves the reaction of a ruthenium precursor, such as [RuCl₂(η⁶-p-cymene)]₂, with the desired isonicotinate-based ligand. mdpi.com These ligands can be modified with various functional groups to modulate the properties of the final complex. For instance, the incorporation of polyethylene (B3416737) glycol (PEG) chains into isonicotinate esters has been explored to improve the biocompatibility and solubility of the resulting ruthenium complexes. mdpi.comresearchgate.net
Table 2: Characterization of Ruthenium(II) Complexes with Isonicotinate-PEG Ester Ligands
| Complex | Ligand | Formula | Characterization Methods | Key Findings | Reference |
| Dichlorido(η⁶-p-cymene)(isonicotinate-PEG ester-κN)ruthenium(II) | Isonicotinate-polyethylene glycol ester | [RuCl₂(η⁶-p-cym)(L-κN)] | NMR, IR, ESI-HRMS, DFT | Synthesis of new Ru(II) complexes with potential for intramolecular stabilization. researchgate.net | |
| Neutral and Cationic Ruthenium(II) Complexes | Nicotinate-polyethylene glycol ester | [RuCl₂(η⁶-p-cym)(L-κN)] & [RuCl(η⁶-p-cym)(L-κN)₂][PF₆] | ESI-HRMS, IR, NMR, DFT | Structural diversification and characterization of neutral and cationic complexes. mdpi.com |
Data from referenced articles.
The characterization of these ruthenium complexes is performed using a combination of spectroscopic and analytical techniques. NMR spectroscopy (¹H, ¹³C) is crucial for elucidating the structure of the ligands and confirming their coordination to the ruthenium center. mdpi.comresearchgate.net Infrared (IR) spectroscopy provides information about the vibrational modes of the complex, including the characteristic carbonyl stretches in dicarbonyl species. harvard.edu Mass spectrometry (ESI-HRMS) is used to determine the precise mass of the complexes, confirming their composition. mdpi.com Furthermore, computational methods like Density Functional Theory (DFT) are employed to optimize the structures and predict their spectroscopic properties, which are then compared with experimental data. mdpi.comresearchgate.net
Industrial Chemical Synthesis and Intermediate Roles
This compound is a valuable intermediate in the chemical industry, primarily serving as a building block for the synthesis of more complex molecules and as a precursor in the production of important commodity chemicals. guidechem.comontosight.airuifuchemical.com
Role as a Building Block in Organic Synthesis
The reactivity of the pyridine ring and the ester functional group makes this compound a versatile starting material in organic synthesis. It can undergo a variety of chemical transformations, including:
Nucleophilic Substitution: The pyridine ring can be functionalized through nucleophilic aromatic substitution reactions.
Ester Manipulation: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (isonicotinic acid), reduced to an alcohol (4-pyridinemethanol), or converted to amides. scholarsresearchlibrary.com
Cross-Coupling Reactions: The pyridine ring can participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
These reactions allow for the incorporation of the isonicotinoyl moiety into a wide range of organic molecules, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comontosight.ai For instance, it is a precursor in the synthesis of antitubercular and antihypertensive drugs. guidechem.comwiseguyreports.com
Precursor in Niacin Production Pathways
Niacin, also known as vitamin B3 or nicotinic acid, is an essential human nutrient and a large-volume commodity chemical. While nicotinic acid is an isomer of isonicotinic acid, the production pathways of these pyridinecarboxylic acids are often interconnected. Some industrial processes for niacin synthesis may involve intermediates that can also be used to produce isonicotinic acid and its derivatives.
Historically, niacin was produced by the oxidation of nicotine. chimia.ch Modern industrial synthesis often relies on the oxidation of alkylpyridines. For example, the oxidation of 5-ethyl-2-methylpyridine (B142974) (MEP) is a major route to niacin. chimia.ch While this process directly yields nicotinic acid, the underlying pyridine chemistry and technology can be adapted for the production of other pyridine derivatives.
Methyl nicotinate, an isomer of this compound, is directly synthesized by the esterification of nicotinic acid with methanol (B129727). ajol.infochemicalbook.com This reaction is typically catalyzed by a strong acid like sulfuric acid. ajol.infochemicalbook.com The resulting methyl nicotinate can then be used in various applications or converted back to niacin. While not a direct precursor in the main industrial routes to niacin, this compound and its parent acid are part of the broader family of pyridinecarboxylic acids, and the synthetic methodologies are often related. For example, the esterification process used for methyl nicotinate can be applied to isonicotinic acid to produce this compound. ontosight.ai
Pharmacological and Biological Activity Research
Medicinal Chemistry Scaffolds and Drug Design
The pyridine (B92270) ring is a fundamental structure in many biologically active compounds, making its derivatives, such as methyl isonicotinate (B8489971), valuable scaffolds in medicinal chemistry. ontosight.ai The exploration of these scaffolds is crucial for the development of new therapeutic agents.
Methyl isonicotinate, the methyl ester of isonicotinic acid, serves as a versatile core structure for the synthesis of novel bioactive compounds. ontosight.aiwikipedia.org Its chemical properties allow for modifications that can lead to a wide range of pharmacological activities. ontosight.ai The pyridine ring system is a key feature in many industrial, pharmaceutical, and agricultural chemicals. tandfonline.com
Researchers have utilized this compound as a starting material or intermediate to develop derivatives with potential therapeutic applications. For instance, derivatives of isonicotinic acid have been investigated for their antimicrobial, anti-inflammatory, and antiviral properties. ontosight.aiontosight.ai Furthermore, the isonicotinate scaffold has been incorporated into more complex molecules designed to exhibit anticancer activity. tandfonline.comontosight.ai One study focused on 1,2,3-triazole-isonicotinate derivatives targeting EGFR kinase inhibition in breast cancer cells. tandfonline.com Another area of investigation involves the synthesis of isonicotinoylamino acid and dipeptide derivatives, which have shown specific antimicrobial activities. nih.gov The compound 2-methylheptyl isonicotinate, isolated from a Streptomyces species, has demonstrated both antifungal and antibacterial properties, highlighting its potential as a biocontrol agent. researchgate.net
Computational methods are integral to modern drug discovery for analyzing and prioritizing scaffolds, including those derived from this compound. These in-silico techniques allow for the efficient screening of large compound libraries and provide insights into potential drug-target interactions.
Common computational strategies include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For example, docking studies were used to analyze how analogs of a pyridine-based compound, decorated at various positions, bind to the KDM4A enzyme, revealing the importance of the carboxylic group at the C-4 position for key interactions. nih.gov
Virtual Screening: This technique involves computationally screening large databases of compounds to identify those most likely to bind to a drug target. Virtual screening has been employed to identify PTP1B inhibitors, which were then synthesized and tested. mdpi.com
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) necessary for biological activity. It has been used in conjunction with other methods to design selective inhibitors of PTP1B. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and thermodynamic feasibility of molecules and reaction intermediates. mdpi.com This method can validate predicted synthetic pathways and analyze molecular properties.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent molecules. mdpi.com
These computational tools help researchers prioritize which derivatives to synthesize and test, saving time and resources in the drug development process. mdpi.comresearchgate.net
Scaffold hopping is a key strategy in medicinal chemistry used to replace the core structure of a known active compound with a different, isofunctional scaffold. This approach aims to discover new compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov While direct examples for this compound are not extensively detailed in the provided context, the principles are widely applied to heterocyclic compounds. mdpi.comnih.govnih.gov
Lead optimization involves modifying a promising lead compound to improve its characteristics. This can include:
Functional Group Isosterism: Replacing functional groups with others that have similar physical or chemical properties. nih.gov
Ring System Modification: Strategies such as ring opening, ring closure, or altering substituents on the core ring can be employed. nih.gov For example, a study on folate uptake inhibitors involved replacing a thiophenyl core with a phenyl ring, which was found to be an acceptable modification with only a slight decrease in activity. acs.org
Linker Modification: Altering the chain connecting different parts of a molecule. A scaffold-hopping approach based on a naphthalene (B1677914) truncation strategy introduced a novel alkenyl linker in the design of NNMT inhibitors. researchgate.net
These strategies are often guided by computational analysis and structure-activity relationship (SAR) studies, which systematically evaluate how changes to a molecule's structure affect its biological activity. nih.govacs.org
Targeted Biological Activity Investigations
Derivatives of this compound have been the subject of significant research for their antimicrobial properties. Various studies have demonstrated their efficacy against a range of bacteria and fungi.
A notable example is 2-methylheptyl isonicotinate, a natural product isolated from Streptomyces sp. 201. This compound showed marked inhibition against several soil-borne phytopathogenic fungi, including Fusarium oxysporum, F. moniliforme, F. semitectum, and Rhizoctonia solani. researchgate.net It also possesses antibacterial activity. researchgate.net
Another line of research involves the synthesis of isonicotinoylamino acid and dipeptide derivatives. A study described the synthesis of several series of these compounds, including methyl esters and hydrazides. nih.gov Sixteen of the synthesized derivatives were found to have specific antimicrobial activities against different microorganisms. nih.gov Similarly, other research has confirmed that isonicotinic acid derivatives can exhibit antimicrobial properties. ontosight.aiontosight.ai For instance, newly synthesized oxadiazole and thiadiazole derivatives containing a pyridine moiety showed good activity against Gram-positive bacteria. wjbphs.com
The table below summarizes findings on the antimicrobial activity of this compound derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Example Compound/Series | Target Microorganisms | Reported Activity | Reference(s) |
|---|---|---|---|---|
| Natural Product | 2-methylheptyl isonicotinate | Fusarium spp., Rhizoctonia solani, Bacteria | Antifungal and antibacterial | researchgate.net |
| Amino Acid Conjugates | Isonicotinoylamino acids, Dipeptide methyl esters | Various microorganisms | Specific antimicrobial activities | nih.gov |
While research specifically on the analgesic properties of this compound is limited in the provided context, studies on the closely related isomer, methyl nicotinate (B505614) (the methyl ester of nicotinic acid), have demonstrated significant antinociceptive effects. These findings suggest that the pyridine ester scaffold itself may be a promising basis for developing new pain-relief medications.
In a study using mouse models, methyl nicotinate was evaluated for its antinociceptive activity. ajol.inforesearchgate.net The compound exhibited both peripheral and central analgesic effects. ajol.info Oral administration of methyl nicotinate at doses of 5 and 10 mg/kg resulted in a significant reduction in acetic acid-induced writhing, a model for peripheral pain. ajol.inforesearchgate.net The same study also utilized the hot plate test, which measures response to thermally-induced pain and is indicative of centrally mediated nociception. ajol.info Methyl nicotinate was found to prolong the reaction latency in this test, suggesting a central analgesic effect. ajol.info
Other research has also pointed to the potential analgesic properties of pyridine esters. Quinine esters containing pyridine fragments were tested, and most of the compounds showed significant analgesic activity by reducing the pain response in mice subjected to the acetic acid writhing test. mdpi.com The activity of some of these compounds was comparable to the reference drug, diclofenac (B195802) sodium. mdpi.com
Table 2: Analgesic Activity of Related Pyridine Esters
| Compound | Test Model | Type of Activity | Key Finding | Reference(s) |
|---|---|---|---|---|
| Methyl Nicotinate | Acetic acid-induced writhing (mice) | Peripheral Antinociceptive | Significant reduction in writhes at 5 and 10 mg/kg doses. | ajol.inforesearchgate.net |
| Methyl Nicotinate | Hot plate test (mice) | Central Antinociceptive | Prolonged reaction latency to thermal pain. | ajol.info |
Modulation of Enzyme Activity and Cellular Signaling Pathways
This compound and its derivatives have been shown to modulate various enzymes and cellular signaling pathways. Ruthenium nitrosyl complexes containing this compound, for example, have been identified as inducers of cytochrome P450 enzymes CYP3A4 and CYP2C19. ibmc.msk.ru Derivatives of the core isonicotinate structure are known to act as enzyme inhibitors. For instance, certain isonicotinates have been studied for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory responses. nih.govresearchgate.net
In research on longevity, the structurally similar compound methyl nicotinate has been identified as a substance that can extend cellular lifespan. biorxiv.orgresearchgate.net Its mechanism involves enhancing mitochondrial function through the AMPK/SNF1 signaling pathway and promoting mitochondrial biogenesis mediated by HAP4. biorxiv.orgresearchgate.net This effect is linked to the NAD+ biosynthetic pathway, where an esterase enzyme, IAH1 in yeast, converts methyl nicotinate into nicotinic acid. biorxiv.orgresearchgate.net While this research was on the isomer methyl nicotinate, it points to the potential for esters of pyridinecarboxylic acids to interact with fundamental cellular metabolic and signaling pathways.
Antitubercular Agent Research: Dihydrodipicolinate Synthase Enzyme Inhibition by Isonicotinate Derivatives
Derivatives of isonicotinic acid are foundational in antitubercular research, with isoniazid (B1672263) being a primary drug for treating tuberculosis that acts by inhibiting mycolic acid synthesis. scielo.br Research has expanded to explore other derivatives and their targets. One key area of investigation is the inhibition of the dihydrodipicolinate synthase (DHDPS) enzyme in Mycobacterium tuberculosis. researchgate.netresearchgate.net This enzyme is crucial for the lysine (B10760008)/diaminopimelic acid (DAP) biosynthetic pathway, which is essential for bacterial cell wall construction. researchgate.netresearchgate.net
A molecular docking study analyzed the interaction of 2-methylheptyl isonicotinate, an antibacterial compound, with the DHDPS enzyme. researchgate.net The study suggested that this isonicotinate derivative interacts favorably with three different binding sites on the enzyme, indicating its potential as an inhibitor. researchgate.net The search for new antitubercular agents has also identified other potential targets within mycobacteria, such as nicotinate-nucleotide adenylyl transferase (Rv2421c), which is essential for M. tuberculosis growth and is upregulated during its dormant phase. nih.gov A variety of isonicotinoyl hydrazone derivatives have been synthesized and shown significant activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to or better than first-line drugs like ethambutol. nih.govbenthamscience.com
Table 1: Antitubercular Activity of Isonicotinate Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme/Pathway | Organism | Key Findings | Citations |
|---|---|---|---|---|
| 2-Methylheptyl isonicotinate | Dihydrodipicolinate Synthase (DHDPS) | Mycobacterium tuberculosis | Favorable interaction at 3 different binding sites in molecular docking studies. | researchgate.net |
| Isoniazid (Isonicotinic acid hydrazide) | Mycolic Acid Synthesis (FAS-II system) | Mycobacterium tuberculosis | A primary antitubercular drug that acts as a prodrug. | scielo.br |
| Heteroaromatic-isonicotinohydrazides | Not specified | Mycobacterium tuberculosis H37Rv | Several derivatives showed significant MIC values (as low as 0.60 µg/mL). | nih.gov |
| (E)-N'-(substituted-benzylidene) isonicotinohydrazides | Not specified | Mycobacterium tuberculosis H37Rv | Seven derivatives were more potent than isoniazid, with MICs as low as 0.00014 mM. | benthamscience.com |
| Novobiocin (identified via screening) | Nicotinate-nucleotide adenylyl transferase (Rv2421c) | Mycobacterium tuberculosis | Showed activity against M. tuberculosis at concentrations of 10-50 μM. | nih.gov |
Exploration of Anti-inflammatory and Anticancer Properties in Structurally Related Compounds
While research on this compound itself is specific, its structural analogs and derivatives have been extensively studied for potential anti-inflammatory and anticancer activities.
Anti-inflammatory Properties Isonicotinic acid derivatives have shown significant potential as anti-inflammatory agents. nih.govresearchgate.net In one study, novel isonicotinates were synthesized and screened for their ability to inhibit the production of reactive oxygen species (ROS). nih.gov Several compounds demonstrated exceptionally high anti-inflammatory activity; for example, an isonicotinate of meta-aminophenol exhibited an IC₅₀ value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen. nih.gov Molecular docking studies for these compounds suggested that their mode of action involves interactions with the COX-2 enzyme. nih.govresearchgate.net Other derivatives, such as ethyl 3-cyano-2-hydroxy-6-methylisonicotinate and methyl 6-methylnicotinate (B8608588), have also been noted for their anti-inflammatory properties.
Anticancer Properties The isonicotinate scaffold is a component of various compounds investigated for anticancer activity. Platinum-based complexes, which are a class of chemotherapy drugs, have been synthesized incorporating an N1-methyl isonicotinate ligand. ontosight.ai These complexes are designed to act as anticancer agents by binding to DNA, which disrupts DNA replication and transcription, ultimately leading to the death of rapidly dividing cancer cells. ontosight.ai
Ruthenium nitrosyl complexes containing this compound have also been evaluated and found to exert a dose-dependent cytotoxic effect against human hepatocellular carcinoma (HepG2) cells. ibmc.msk.ru Furthermore, a series of 1,2,3-triazole-isonicotinate derivatives displayed significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. tandfonline.com The most active of these compounds showed potent cytotoxicity against breast cancer cells and was found to inhibit the epidermal growth factor receptor (EGFR). tandfonline.com Derivatives with a nitro group, such as methyl 3-nitroisonicotinate, have also shown potential anticancer effects by inducing apoptosis in in-vitro studies on breast and colon cancer cells.
Table 2: Anticancer Activity of Structurally Related Compounds This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ / Activity | Citations |
|---|---|---|---|
| cis[Pt(NH3)2(N1-methyl isonicotinate)Cl]Cl | General cancer cells | Binds to DNA, interfering with replication and transcription. | ontosight.ai |
| Ruthenium nitrosyl complex with this compound | HepG2 (Liver Carcinoma) | Showed dose-dependent cytotoxic effect. | ibmc.msk.ru |
| 1,2,3-Triazole-isonicotinate derivatives | MCF-7 (Breast), HCT-116 (Colon) | Potent cytotoxic activities, superior to doxorubicin (B1662922) on HCT-116. | tandfonline.com |
| Methyl 3-nitroisonicotinate | MCF-7 (Breast), HT-29 (Colon) | IC₅₀ values of 15 µM and 10 µM, respectively. | |
| Methyl 2,6-dimethoxyisonicotinate | HeLa (Cervical), MCF-7 (Breast) | IC₅₀ values around 15 µM and 20 µM, respectively. |
Mechanistic Elucidation of Biological Interactions
Molecular Target Identification and Binding Affinities
The biological effects of this compound and its derivatives are determined by their interactions with specific molecular targets. Research has identified several of these targets and, in some cases, quantified the strength of the binding.
For antitubercular applications, the DHDPS enzyme and nicotinate-nucleotide adenylyl transferase (Rv2421c) are key molecular targets in Mycobacterium tuberculosis. researchgate.netnih.gov In the context of anti-inflammatory action, cyclooxygenase-2 (COX-2) has been identified as a target for isonicotinate derivatives. nih.govresearchgate.net Anticancer research has pointed to DNA as the target for platinum-isonicotinate complexes and the EGFR kinase for 1,2,3-triazole-isonicotinate derivatives. ontosight.aitandfonline.com
Computational studies have provided insights into the binding affinities of these interactions. A study on isonicotinates designed as anti-inflammatory agents calculated binding affinities with the COX-2 enzyme to be in the range of -6.56 to -7.26 kcal/mol, indicating moderate to strong interactions. nih.gov In a different study, the derivative Lupeol-isonicotinate showed a high binding affinity of -10.54 kcal/mol with the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) protein. nanobioletters.com
Table 3: Binding Affinities of Isonicotinate Derivatives with Molecular Targets This table is interactive. You can sort and filter the data.
| Derivative | Molecular Target | Binding Affinity (kcal/mol) | Biological Context | Citations |
|---|---|---|---|---|
| Isonicotinates 5-6, 8a-8b | Cyclooxygenase-2 (COX-2) | -6.56 to -7.26 | Anti-inflammatory | nih.gov |
| Lupeol-isonicotinate | PfCRT protein | -10.54 | Antiplasmodial | nanobioletters.com |
| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease (6LU7) | -5.4 | Antiviral (Docking Study) | iucr.org |
Structure-Activity Relationships and Substituent Effects on Biological Response
The biological activity of isonicotinate derivatives is highly dependent on their chemical structure, particularly the nature and position of various substituents on the pyridine ring or ester group. Structure-activity relationship (SAR) studies help to understand how these modifications influence the biological response.
For example, in the development of anti-inflammatory compounds, the addition of lipophilic ester and n-propyl groups was found to be important for the inhibition of inflammation. researchgate.net However, other potent anti-inflammatory isonicotinates lacked a lipophilic chain, indicating a complex SAR where different structural features can achieve a similar biological outcome. nih.gov The position of substituents is also critical; studies on compounds with halogenated benzyl (B1604629) groups have shown that the specific substitution pattern, such as 3,4-difluoro versus 2,4-difluoro, significantly alters biological activity in enzyme inhibition assays. vulcanchem.com
In anticancer research, the antiproliferative effects of 1,2,3-triazole-isonicotinate derivatives vary significantly based on the aromatic azide (B81097) used in their synthesis, leading to different potencies against various cancer cell lines. tandfonline.com For antitubercular compounds, modifications to the isonicotinic acid hydrazide structure have yielded derivatives with a wide range of potencies, some of which are significantly more active than the parent drug, isoniazid. benthamscience.com The addition of a methyl group can also introduce steric hindrance, which may reduce a molecule's ability to bind to an enzyme's active site, as suggested for 2-methylisonicotinamide 1-oxide. In organotin(IV) compounds, increasing the size of alkyl groups attached to the tin atom was found to increase lipophilicity, which in turn enhanced their anti-leishmanial activity. researchgate.net These examples underscore the critical role that specific chemical modifications play in tuning the biological response of isonicotinate-based molecules.
Pest Management Research: Semiochemical Applications
Methyl Isonicotinate (B8489971) as a Non-Pheromone Semiochemical
Methyl isonicotinate is classified as a non-pheromone semiochemical, specifically a kairomone mimic, as it elicits a behavioral response in thrips that is beneficial for the receiver (the thrips) but is exploited for pest management purposes. cambridge.org It is believed to mimic chemical cues from host plant flowers, which thrips use for host-finding. cambridge.org This compound is one of several patented 4-pyridyl carbonyl compounds investigated for thrips management and is arguably the most studied. cambridge.orgcabidigitallibrary.org Research, including trapping experiments, wind tunnel tests, and Y-tube olfactometer studies, has confirmed its activity against numerous key pest thrips species. cambridge.orgcabidigitallibrary.orgresearchgate.net
This compound has been shown to elicit behavioral responses in at least 12 species of thrips, including several that are significant agricultural pests and vectors of plant viruses. cambridge.orgcabidigitallibrary.org The most extensively studied of these is the western flower thrips, Frankliniella occidentalis. nih.gov In laboratory Y-tube olfactometer assays, F. occidentalis consistently demonstrates a preference for air currents containing this compound over clean air. cabidigitallibrary.orgnzpps.org
Research has confirmed that this attraction is not significantly affected by whether the thrips is a carrier of viruses like the Tomato spotted wilt virus (TSWV), which is a critical consideration for monitoring virus vectors. cambridge.orgcabidigitallibrary.orgnzpps.org Field and greenhouse trapping experiments have repeatedly shown that traps baited with this compound capture significantly more thrips, including both males and females, than un-baited traps. cambridge.orgcabidigitallibrary.org This effect has been observed across a variety of indoor and outdoor crops in diverse climates. cambridge.org
Table 1: Documented Behavioral Response of Various Thrips Species to this compound
| Species | Common Name | Type of Response | Study Context |
|---|---|---|---|
| Frankliniella occidentalis | Western Flower Thrips | Attraction, Increased Trap Capture cambridge.orgcabidigitallibrary.orgnih.gov | Greenhouse, Field, Laboratory cambridge.orgcabidigitallibrary.orgresearchgate.net |
| Thrips tabaci | Onion Thrips | Attraction, Increased Trap Capture cambridge.orgcabidigitallibrary.org | Field researchgate.netnih.gov |
| Thrips obscuratus | New Zealand Flower Thrips | Attraction, Increased Trap Capture nih.gov | Field nih.gov |
| Ceratothrips frici | Attraction researchgate.net | Field researchgate.net | |
| At least 8 other species | Attraction, Increased Trap Capture cambridge.orgcabidigitallibrary.orgnzpps.orgnzpps.org | Field, Greenhouse cambridge.orgnzpps.org |
The attraction of thrips to this compound is underpinned by specific behavioral mechanisms. Laboratory studies focusing on Frankliniella occidentalis have revealed that exposure to the compound induces a state of heightened activity. researchgate.netresearchgate.net When exposed to this compound, adult female western flower thrips exhibit a significant increase in the proportion of time spent walking. researchgate.net
This response is dose-dependent and influenced by the host plant substrate. researchgate.net Furthermore, this compound stimulates take-off behavior. researchgate.netresearchgate.netnih.gov In controlled experiments, F. occidentalis took off more frequently from plant leaf discs when exposed to an air current containing the semiochemical compared to clean air. researchgate.net This induced restlessness and flight activity is thought to increase the probability of the thrips encountering a nearby trap, effectively luring them out of their hiding places within the crop canopy. researchgate.net
Table 2: Behavioral Effects of this compound on Adult Female Frankliniella occidentalis in Laboratory Assays
| Behavior Measured | Experimental Condition | Observation | Reference |
|---|---|---|---|
| Walking Activity | Exposure to this compound vs. Clean Air | Greater proportion of time spent walking in the presence of the compound. | researchgate.net |
| Take-off Rate | Exposure to this compound vs. Clean Air | Higher frequency of take-off from plant discs. | researchgate.netnih.gov |
| Olfactory Choice | Y-tube Olfactometer (this compound vs. Blank) | Significant preference (65% of thrips) for the arm containing the compound. | cabidigitallibrary.orgnzpps.org |
Strategies for Semiochemical-Based Pest Control
The reliable attractive properties of this compound have led to its integration into several pest control strategies, moving beyond simple detection to active management. cambridge.orgcabidigitallibrary.org Commercial lures containing this compound, such as Lurem-TR, are now used to improve the efficacy of thrips management programs. cambridge.orgresearchgate.netnzpps.org
A primary application of this compound is to enhance the sensitivity of thrips monitoring systems. cambridge.orgcabidigitallibrary.org When used as a lure in combination with standard colored sticky traps (often blue or yellow), it significantly increases the number of thrips captured. cambridge.orgnih.gov This improved monitoring allows for earlier and more accurate detection of thrips populations, enabling growers to make more timely and informed decisions regarding control actions. researchgate.net Enhanced monitoring has been successfully demonstrated in a wide array of crops, including greenhouse ornamentals, vegetables, and various fruit crops. cambridge.org
Building on the success of enhanced monitoring, research has explored the use of this compound for mass trapping. cambridge.orgcabidigitallibrary.orgunirioja.es This strategy involves deploying a high density of baited traps to remove a significant portion of the pest population from the crop. Reports from commercial greenhouse operations growing roses, capsicums, and sweet peppers indicate that using lures with colored sticky traps can successfully mass-trap thrips. cambridge.orgresearchgate.net While mass trapping alone may not provide complete control, it can be a valuable component of an IPM strategy by reducing pest pressure and the reliance on insecticides. nih.gov
"Lure and kill" and "lure and infect" are advanced strategies that couple the attractive power of this compound with a killing or infecting agent. cambridge.orgcabidigitallibrary.orgunirioja.escsic.es
Lure and Kill: This approach combines the semiochemical lure with a conventional insecticide. researchgate.net A device is created where thrips, attracted by the this compound, come into contact with a surface treated with a fast-acting insecticide. researchgate.net This method contains the pesticide within the trap, minimizing environmental contamination and non-target impacts compared to broadcast sprays. researchgate.net Field trials have demonstrated the potential of prototype "lure and kill" systems. researchgate.net
Lure and Infect (or Auto-dissemination): This strategy pairs the lure with a biological control agent, typically an entomopathogenic fungus like Metarhizium anisopliae. nih.govnih.govmdpi.com Thrips are attracted to a device where they become contaminated with fungal spores and then "auto-disseminate" the pathogen throughout the pest population. nih.gov A key challenge has been the potential for some semiochemicals to inhibit fungal germination. nih.govmdpi.com However, research has shown that optimizing the spatial separation between the this compound lure and the fungal conidia can overcome this issue, enhancing the compatibility and potential success of this innovative approach. nih.govmdpi.com
Synergistic Effects with Insecticides in Integrated Pest Management
This compound (MI) demonstrates potential as a behavioral synergist in conjunction with insecticides and biological control agents. cambridge.org Thrips exhibit thigmotactic behavior, meaning they seek out confined spaces. This behavior makes them difficult to reach with conventional pesticide applications. cambridge.org
Laboratory studies have shown that exposing western flower thrips (Frankliniella occidentalis) on leaf discs to this compound increased their walking and take-off behavior. cambridge.orgresearchgate.net This induced activity could potentially move thrips from their sheltered locations, increasing their exposure and susceptibility to insecticides or biological control agents like entomopathogenic fungi. cambridge.orgresearchgate.net This synergistic approach is a promising avenue for enhancing the effectiveness of Integrated Pest Management (IPM) strategies for thrips. cambridge.orgunirioja.escsic.es While the concept is established, further research is needed to translate these laboratory findings into practical field applications for "lure and kill" strategies. researchgate.net
Ecological and Behavioral Context of this compound as a Semiochemical
Differentiation Between Kairomone and Synomone Classifications
The classification of this compound as a semiochemical can be nuanced. In the context of pest management, it is often referred to as a kairomone. A kairomone is a chemical substance emitted by one species that benefits a receiving species, to the detriment of the emitter. However, this definition doesn't perfectly align with its use in traps and dispensers, where the emitter is not a biological organism being harmed. researchgate.net
A more ecologically accurate description for this compound is likely a synomone. researchgate.netnih.gov A synomone is a semiochemical that mediates a mutualistic relationship, benefiting both the emitting and receiving species. researchgate.net It is hypothesized that this compound is similar to, or identical with, compounds naturally present in the flowers of thrips' host plants. cambridge.orgresearchgate.net In this natural context, the interaction benefits both the plant (through pollination) and the thrips (by guiding them to feeding and egg-laying sites). cambridge.orgresearchgate.netnih.gov
Environmental and Dispenser Influence on Semiochemical Release and Efficacy
The effectiveness of this compound as a semiochemical lure is significantly influenced by both environmental conditions and the type of dispenser used. cambridge.orgtandfonline.com Key factors that affect its release and efficacy include:
Temperature: Temperature is a primary determinant of the release rate of this compound from passive dispensers. tandfonline.comtandfonline.com As temperature increases, the release rate of the volatile compound also increases. tandfonline.comresearchgate.net
Airflow: Higher airflow can increase the release rate of this compound, particularly at higher temperatures. tandfonline.comresearchgate.net
Dispenser Type: The material and design of the dispenser are crucial. tandfonline.comresearchgate.net Studies have compared various passive dispensers, such as commercial sachets (like LUREM-TR), polyethylene (B3416737) bags, and cotton rolls, and found that the release rates of this compound vary significantly among them. tandfonline.comresearchgate.net For instance, cotton rolls have a faster release rate compared to polyethylene bags. tandfonline.com The release kinetics for all tested dispenser types have been shown to follow a zero-order pattern, meaning the release rate is constant over time until the source is depleted. tandfonline.comresearchgate.net
Compound Concentration and Release Rate: There is growing evidence suggesting that a higher release rate of this compound leads to an increased response from thrips. unirioja.escsic.es The concentration of the compound in the lure directly impacts its efficacy. cambridge.org
Host Plant Interference: The presence of strong host plant odors can compete with the lure, potentially affecting its effectiveness. cambridge.org However, studies in nectarine orchards have shown that traps baited with this compound consistently captured significantly more Western flower thrips throughout the season (from flowering to harvest) compared to unbaited traps, suggesting the lure is effective even with competing plant volatiles. unirioja.escsic.es
Table 1: Factors Influencing this compound Efficacy
| Factor | Influence on Efficacy | Research Findings | Citation |
|---|---|---|---|
| Temperature | Major determinant of release rate. | Higher temperatures lead to increased release rates from dispensers. | tandfonline.comtandfonline.com |
| Airflow | Can increase release rates. | Effect is more pronounced at higher temperatures. | tandfonline.comresearchgate.net |
| Dispenser Type | Release rates vary significantly. | Release from cotton rolls is faster than from polyethylene bags. Follows zero-order kinetics. | tandfonline.comresearchgate.net |
| Release Rate | Positively correlated with thrips response. | Increased release rates generally lead to higher trap captures. | unirioja.escsic.es |
| Host Plant Odors | Potential for competition. | MI remains effective in the presence of competing nectarine volatiles. | unirioja.escsic.es |
Comparative Studies with Other Thrips Semiochemicals and Olfactory Responses
This compound is one of the most extensively studied non-pheromone semiochemicals for thrips and has demonstrated effectiveness in attracting at least 12 thrips species. cambridge.orgcsic.esresearchgate.net Its performance has been compared to other semiochemicals in various studies:
For the Western flower thrips (Frankliniella occidentalis), this compound has proven to be more effective than ethyl nicotinate (B505614) and 6-pentyl-2H-pyran-2-one. unirioja.escsic.es
It is the active ingredient in commercial lures such as Lurem-TR. researchgate.netresearchgate.net
Olfactory studies using Y-tube olfactometers have consistently shown that various populations of F. occidentalis, regardless of their origin, feeding history, or genotype, are significantly attracted to this compound. researchgate.net
While this compound is a potent attractant for many flower-inhabiting thrips species, other compounds like p-anisaldehyde also elicit strong behavioral responses. researchgate.net
Electroantennography (EAG) studies, which measure the electrical response of insect antennae to odors, have been used to screen the olfactory responses of thrips to various compounds. While specific EAG data for this compound is part of broader research, the technique is crucial for identifying other potential attractants and repellents. For example, compounds like decanal (B1670006) and dodecanal (B139956) have been identified as potential repellents for F. occidentalis. mdpi.com
The behavioral response of thrips to semiochemicals is complex and can be influenced by the specific thrips species and environmental conditions, with trap catches increasing anywhere from 2 to 60 times with the addition of a lure like this compound. cambridge.org
Table 2: Comparison of Semiochemicals for Thrips Attraction
| Compound | Target Thrips Species | Comparative Efficacy | Citation |
|---|---|---|---|
| This compound | Frankliniella occidentalis (Western Flower Thrips), Thrips tabaci (Onion Thrips), and at least 10 other species | More effective than ethyl nicotinate and 6-pentyl-2H-pyran-2-one for F. occidentalis. | cambridge.orgunirioja.escsic.esresearchgate.net |
| Ethyl Nicotinate | Various thrips species | Less effective than this compound for F. occidentalis. | unirioja.escsic.es |
| p-Anisaldehyde | Flower-inhabiting thrips species | Elicits strong behavioral responses in several thrips species. | researchgate.net |
| Methyl Anthranilate | Thrips obscuratus | Can cause a >500x increase in trap catch for this species. | cambridge.org |
| Ethyl Nicotinate | Thrips obscuratus | Can cause a >100x increase in trap catch for this species. | cambridge.org |
Computational and Theoretical Investigations of Methyl Isonicotinate
Quantum Chemical Modeling
Computational chemistry provides powerful tools for investigating the molecular properties of compounds like methyl isonicotinate (B8489971). Through quantum chemical modeling, researchers can predict and analyze various characteristics at the atomic level, offering insights that complement experimental data. These theoretical studies are essential for understanding the electronic structure, reactivity, and potential applications of the molecule.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.com This approach offers a balance between accuracy and computational cost, making it a popular choice for studying organic compounds. researchgate.net
For methyl isonicotinate, also known as Isonicotinic acid methyl ester (INAME), DFT calculations have been employed to determine its optimized geometrical parameters and energies. nih.gov A common approach involves using the B3LYP functional combined with a basis set such as 6-311++G(d,p). nih.gov Such calculations have identified multiple possible conformers for the molecule, with the most stable one being the SI conformer. nih.gov The molecular geometry and vibrational frequencies in the ground state have also been calculated using both the Hartree-Fock (HF) and DFT methods, showing good agreement between observed and calculated frequencies. nih.gov
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and photonics. nih.govanalis.com.my Organic molecules with delocalized π-electron systems are often good candidates for NLO materials. nih.gov Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters such as the electric dipole moment (μ) and the first-order hyperpolarizability (β). nih.govresearchgate.net
Theoretical studies on this compound have investigated its potential as an NLO material. nih.gov Ab initio quantum mechanical calculations were performed to compute the electric dipole moment and the first hyperpolarizability. The results indicated that the molecule possesses microscopic NLO behavior with non-zero values, suggesting its potential for use in NLO applications. nih.gov
Table 1: Calculated NLO Properties of this compound This table presents the computationally determined non-linear optical properties for the most stable conformer of this compound.
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | µ | 3.3213 | Debye |
| First Hyperpolarizability | β | 1.103 x 10⁻³⁰ | esu |
Data sourced from a study utilizing DFT B3LYP/6-311++G(d,p) calculations. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgjacsdirectory.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, chemical reactivity, and electronic transport properties. jacsdirectory.comtandfonline.com A smaller energy gap generally implies higher chemical reactivity and greater potential for intramolecular charge transfer. jacsdirectory.com
For this compound, the energies of the HOMO and LUMO have been calculated using time-independent DFT. nih.gov This analysis provides insights into the molecule's electronic transitions and its ability to participate in charge transfer processes, which is also relevant to its NLO properties. nih.govtandfonline.com
Table 2: Calculated Frontier Molecular Orbital Energies of this compound This table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap.
| Orbital | Energy (eV) |
| HOMO | -7.13 |
| LUMO | -1.56 |
| Energy Gap (ΔE) | 5.57 |
Values calculated using the DFT/B3LYP/6-311++G(d,p) method. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study intra- and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed understanding of charge transfer, electron delocalization from hyperconjugation, and the most accurate Lewis structure of a molecule. researchgate.netresearchgate.net By evaluating donor-acceptor interactions using a second-order Fock matrix, NBO analysis quantifies the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. researchgate.net This method is valuable for elucidating intermolecular hydrogen bonding and charge transfer events. tandfonline.com
In studies of related pyridine (B92270) derivatives, NBO analysis has been performed to understand electron delocalization due to hyperconjugation. researchgate.netresearcher.life For instance, in derivatives of this compound, NBO analysis helps to elucidate intramolecular rehybridization and the delocalization of electron density. researchgate.net This analysis provides a deeper insight into the electronic structure that governs the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting sites for electrophilic and nucleophilic attack, as well as understanding hydrogen bonding interactions. tandfonline.comresearchgate.net MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). tandfonline.comresearchgate.net Green and yellow represent intermediate potential values. researchgate.net
For this compound, MEP analysis has been performed to understand its reactive sites. nih.gov The MEP map can reveal the charge distribution, shape, and size of the molecule. researchgate.net In related nicotinate (B505614) derivatives, the negative potential (red regions) is often localized on electronegative atoms like the carboxylate oxygen atoms, while positive potential (blue regions) is found elsewhere. rsc.orgmdpi.com This visual representation of charge distribution is fundamental to understanding how the molecule will interact with other species. researchgate.net
Computational studies are often performed on molecules in the gas phase, but chemical reactions and interactions frequently occur in a solvent. Solvents can significantly influence a molecule's structure and electronic properties. researchgate.net To account for these effects, computational models like the Polarizable Continuum Model (PCM) are used. The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used method that models the solvent as a continuous dielectric medium. researcher.lifesioc-journal.cn
This model has been successfully applied to study the effect of different solvents (such as water, ethanol, and DMSO) on the electronic parameters of related molecules like methyl nicotinate. researchgate.netresearcher.life By performing calculations using the IEFPCM model, researchers can analyze how properties like NLO activity, HOMO-LUMO energies, and MEP maps change in different solvent environments. researchgate.netresearcher.liferesearchgate.net This provides a more realistic prediction of the molecule's behavior in solution. researchgate.net
Molecular Simulation and Docking Studies
Molecular simulation and docking are computational techniques that model the interaction between a small molecule (ligand), like this compound or its derivatives, and a large biological molecule, typically a protein (receptor). These methods are fundamental in drug discovery for predicting binding affinity and orientation.
Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of new therapeutic agents. scirp.org The lysine (B10760008) biosynthetic pathway is an attractive target for new drugs because it is essential for the bacteria's survival, particularly for cell wall synthesis. oalib.comnih.gov One key enzyme in this pathway is dihydrodipicolinate synthase (DHDPS). oalib.com
In silico molecular docking studies have been performed on derivatives of this compound, such as 2-methylheptyl isonicotinate (2MHI), to evaluate their potential as inhibitors of the MTB DHDPS enzyme. scirp.orgoalib.com These studies dock the ligand into the active site of the DHDPS protein (PDB ID: 1XXX) to predict its binding mode and affinity. scirp.orgnih.gov
The results indicate that 2-methylheptyl isonicotinate binds effectively within a cavity of the DHDPS enzyme, interacting with key amino acid residues. scirp.org The primary interactions observed include:
Hydrogen Bonding: Formation of hydrogen bonds with residues such as THR55, TYR143, ARG148, and LYS171. scirp.orgoalib.com
Hydrophobic and Electrostatic Interactions: Additional stability is conferred by hydrophobic and electrostatic interactions with residues like VAL257 and GLY256. scirp.orgoalib.com
These docking studies suggest that isonicotinate derivatives are promising candidates for inhibiting DHDPS, potentially leading to the development of new anti-tubercular agents. nih.gov The favorable binding energy and interactions observed support the potential of these compounds as lead molecules for further experimental testing. scirp.org
| Ligand | Target Enzyme | PDB ID | Key Interacting Residues | Interaction Type |
| 2-Methylheptyl Isonicotinate | DHDPS | 1XXX | THR55, TYR143, ARG148, LYS171, VAL257, GLY256 | Hydrogen Bonding, Hydrophobic, Electrostatic |
Beyond specific enzyme interactions, computational methods can predict the general behavior of this compound in biological systems. As a semiochemical, it is known to influence the behavior of insects like thrips. researchgate.netcambridge.org Computational studies can help model its diffusion and interaction with olfactory receptors, providing insight into its mode of action as a lure. cambridge.org
Recent research has also identified methyl nicotinate, a structural isomer of this compound, as a compound that can extend lifespan in yeast and improve mitochondrial function in human cells. biorxiv.org It is proposed that these effects are mediated through pathways involving NAD+ metabolism. biorxiv.org Given the structural similarity, computational models could be used to predict whether this compound might interact with similar biological pathways, such as those involved in cellular metabolism and aging, providing a basis for future experimental investigation.
In Silico Methods in Drug Discovery and Development
In silico techniques are integral to modern drug discovery, offering ways to screen vast libraries of compounds and optimize lead candidates before undertaking expensive and time-consuming laboratory work.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds. researchgate.net
For derivatives of isonicotinic acid and isoniazid (B1672263), QSAR studies have been conducted to explore their antimicrobial activity, particularly against Mycobacterium tuberculosis. medcraveonline.comresearchgate.net These models typically involve the following steps:
Data Collection: A dataset of isonicotinate derivatives with measured biological activity (e.g., inhibitory concentration) is compiled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors, representing physicochemical properties like lipophilicity (SlogP), electronic properties, and steric attributes, are calculated for each molecule. researchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. medcraveonline.comresearchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
Studies on isonicotinamide (B137802) derivatives as inhibitors of Glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease, have shown that descriptors related to charge distribution and surface area (e.g., GCUT_PEOE_2, PEOE_VSA_FPPOS) are crucial for activity. researchgate.net Such QSAR models provide valuable insights into the structural requirements for potency and can guide the rational design of new, more effective isonicotinate-based therapeutic agents. medcraveonline.comresearchgate.net
Computational Approaches for Predicting Biological Activities and Drug Likeness
In silico studies are crucial in modern drug discovery, offering a time- and cost-effective method to predict the potential of chemical compounds as drug candidates before their actual synthesis and testing. For this compound and its derivatives, computational tools have been employed to forecast their biological activities and assess their drug-likeness, guiding further experimental research.
One area of significant interest has been the potential of this compound derivatives as antimicrobial agents. For instance, a derivative, 2-methylheptyl isonicotinate (2MHI), isolated from Streptomyces sps. 201, was investigated for its potential as an anti-tuberculosis agent. scirp.orgnih.gov In silico molecular docking studies were performed to evaluate its interaction with the dihydrodipicolinate synthase (DHDPS) enzyme of Mycobacterium tuberculosis, a key enzyme in the lysine biosynthetic pathway essential for the bacteria's survival. scirp.orgnih.govresearchgate.net
The results of the docking analysis indicated that 2MHI binds effectively to the active site of the DHDPS enzyme, showing a strong binding affinity. scirp.orgscirp.org This binding involves interactions with key amino acid residues, including LYS-171, which is critical for substrate binding and catalysis. scirp.org The prediction of physicochemical properties for 2MHI also showed compliance with Lipinski's rule of five, suggesting good oral bioavailability. scirp.orgscirp.org The PASS (Prediction of Activity Spectra for Substances) prediction further supported its potential as a drug-like molecule with a score of 0.722. scirp.orgscirp.org
Table 1: Predicted Physicochemical Properties and Drug-Likeness of 2-methylheptyl isonicotinate (2MHI) scirp.orgscirp.org
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 235.52 | Yes (<500) |
| Hydrogen Bond Acceptors | 3 | Yes (≤10) |
| Hydrogen Bond Donors | 0 | Yes (≤5) |
| LogP | -3.41 | Yes (≤5) |
| Drug-Likeness Score | 0.722 | N/A |
Further computational studies have explored other derivatives of this compound. For example, the SwissADME tool has been used to predict the drug-likeness properties of various derivatives. researchgate.net Additionally, quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of nicotinic acid derivatives with their lipophilicity and, by extension, their biological activity. akjournals.com Such models are valuable for predicting the properties of new, unsynthesized derivatives. akjournals.comresearchgate.netmedcraveonline.com
In the context of cancer research, in silico molecular docking studies were conducted on 1,2,3-triazole-isonicotinate derivatives. tandfonline.com These studies revealed stable interactions between the compounds and target proteins, which correlated with their observed biological activities against cancer cell lines. tandfonline.com
These computational investigations, encompassing molecular docking, physicochemical property prediction, and QSAR modeling, collectively highlight the potential of this compound and its analogs as scaffolds for developing new therapeutic agents. The data generated from these in silico approaches provide a strong foundation for prioritizing compounds for synthesis and subsequent biological evaluation.
Advanced Analytical Techniques in Methyl Isonicotinate Research
Spectroscopic Characterization Methods
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the structure and properties of methyl isonicotinate (B8489971). slideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of methyl isonicotinate. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. vulcanchem.com
In ¹H NMR spectroscopy, the proton signals of this compound appear at specific chemical shifts, indicative of their positions on the pyridine (B92270) ring and the methyl ester group. Data from a 90 MHz ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) provides characteristic peaks for the protons of the pyridine ring and the methyl group. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl and methyl groups of the ester functionality are distinct and allow for complete structural assignment. nih.govresearchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| ¹H | 8.79 | d | CDCl₃ |
| 8.25 | s | CDCl₃ | |
| 7.87 | dd | CDCl₃ | |
| 3.97 | s | CDCl₃ | |
| ¹³C | 164.62 | CDCl₃ | |
| 162.43 | CDCl₃ | ||
| 151.43 | CDCl₃ | ||
| 132.95 | CDCl₃ | ||
| 128.65 | CDCl₃ | ||
| 124.61 | CDCl₃ | ||
| 52.46 | CDCl₃ |
Note: Specific peak assignments and coupling constants can vary slightly based on the solvent and the magnetic field strength of the NMR instrument. The data presented is a compilation from various sources for illustrative purposes. rsc.orgrsc.org
Mass Spectrometry (MS and GC-MS/MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive and selective method for both the identification and quantification of this compound, even in complex mixtures. nih.govresearchgate.net
In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification. nih.gov For instance, a prominent fragment at m/z 106 is often observed. nih.gov
GC-MS operating in selected ion monitoring (SIM) mode allows for the highly sensitive quantification of this compound. ca.gov This technique has been successfully applied to detect and quantify methyl nicotinate (B505614) in rice samples, demonstrating its utility in food and agricultural analysis. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key m/z Peaks | Relative Intensity |
| GC-MS | EI | 50 | 39.60 |
| 51 | 99.99 | ||
| 78 | 72.30 | ||
| 106 | 20.60 | ||
| 138 | 17.50 |
Data obtained from the PubChem database. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vulcanchem.com For this compound, the IR spectrum provides clear evidence for the key structural features. The presence of a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group is a defining characteristic. Additionally, vibrations associated with the C-O single bond of the ester, the C=C and C=N bonds within the pyridine ring, and the C-H bonds of the aromatic ring and the methyl group are all observable. avantorsciences.comthermofisher.com The conformity of the infrared spectrum is a standard quality control parameter. vwr.comthermofisher.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgrsc.org Molecules containing π-systems, such as the pyridine ring in this compound, can absorb UV or visible light, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one (e.g., π → π* transitions). libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure. Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to predict and interpret the electronic transitions and UV-Vis spectrum of nicotinic acid derivatives. nih.govresearchgate.net In a recent study, the UV detector for HPLC analysis of a mixture containing methyl nicotinate was set at 210 nm to achieve the desired sensitivity. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. vulcanchem.com This technique has been applied to study this compound, particularly in the context of its coordination complexes with metal ions. For example, the crystal structure of dichloridobis(this compound-κN)copper(II) has been determined. nih.govnih.goviucr.org In this complex, the this compound ligand coordinates to the copper(II) ion through the nitrogen atom of the pyridine ring. nih.govnih.goviucr.org The Cu(II) ion exhibits a square-planar coordination geometry. nih.govnih.goviucr.org The analysis of another complex, Ag(this compound)₂(H₂O), also provides detailed information on bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking. acs.org
Table 3: Selected Crystallographic Data for a this compound Complex
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [CuCl₂(C₇H₇NO₂)₂] | Monoclinic | P2₁/n | 3.7792 (4) | 29.891 (4) | 7.0139 (8) | 94.036 (10) |
Data for dichloridobis(this compound-κN)copper(II). nih.goviucr.org
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and various sample matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. vulcanchem.com A common approach involves reverse-phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase. sielc.com For instance, a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is a typical setup. The separation of methyl nicotinate and its degradation product, nicotinic acid, has been successfully achieved using an LC-18 column with a methanol-water eluent. nih.gov The detection is often carried out using a UV detector. mdpi.com
Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile compounds like this compound. It is frequently used for purity analysis and for the determination of this compound as an impurity in other substances. avantorsciences.comasianpubs.org A simple and rapid GC method has been developed for the determination of this compound in methyl-isonipecotinate. asianpubs.orgasianpubs.org In a recent study, a homochiral metallacycle synthesized from a derivative of this compound was used as a novel stationary phase for GC separations, demonstrating excellent performance in resolving isomers and racemic compounds. nih.govacs.org
Thin-layer chromatography (TLC) is also utilized, often for monitoring reaction progress and for stability studies. researchgate.net Both normal-phase and reverse-phase TLC methods have been developed for the separation of nicotinic acid and its esters, including this compound. tandfonline.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds like this compound. thermofisher.com In GC, a sample is vaporized and transported by an inert gas through a capillary column containing a stationary phase. thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase, which is influenced by their boiling points and polarities. thermofisher.com
When coupled with a mass spectrometer (MS), the technique becomes GC-MS, a gold standard for the identification and quantification of compounds in complex mixtures. acs.orgscioninstruments.com As separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification. scioninstruments.com This combination provides both the retention time from the GC and the mass spectral data from the MS, offering a high degree of confidence in the analytical results. acs.org
In the context of this compound research, GC-MS is instrumental in analyzing its presence in various samples. For instance, a study on the aroma compounds in different rice varieties utilized capillary GC-MS to identify and quantify this compound for the first time in polished rice, brown rice, and rice bran. researchgate.net The quantitative analysis was performed using the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ion fragments characteristic of this compound (m/z 106). researchgate.net This method proved to be efficient and time-saving for screening a large number of samples. researchgate.net Furthermore, GC-MS has been effectively used to analyze mixtures of dihalonicotinic acids after their conversion to the corresponding methyl esters, demonstrating the technique's utility in handling complex reaction products. uark.edu
Interactive Table: GC-MS Analysis of this compound in Rice Varieties
| Rice Sample Type | This compound Concentration Range (μg/g) |
|---|---|
| Polished Rice | 0.63–1.30 |
| Brown Rice | 1.37–3.99 |
| Rice Bran | 1.87–12.04 |
Data sourced from a study on aroma compounds in popular Indian rice varieties. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Simultaneous Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. When coupled with a Diode Array Detector (DAD), HPLC becomes a powerful tool for the simultaneous analysis of multiple components in a single run. A notable application of HPLC-DAD is the simultaneous determination of this compound and other active ingredients in pharmaceutical formulations. researchgate.netmdpi.com
A study successfully developed and validated an HPLC-DAD method for the simultaneous assessment of methyl nicotinate (MN), methyl salicylate (B1505791) (MS), ethyl salicylate (ES), and 2-hydroxyethyl salicylate (HES) in a pain relief spray. researchgate.netmdpi.com The chromatographic separation was achieved using an isocratic elution mode with a mobile phase consisting of 50% methanol (B129727) and 50% acetonitrile (A) and water acidified with 0.1% formic acid (B) in a 70:30 (v/v) ratio. mdpi.com The flow rate was maintained at 0.5 mL/min, and the UV detector was set at 210 nm to ensure optimal sensitivity for all analytes. mdpi.com
Under these optimized conditions, the four compounds were successfully separated within an 11-minute analytical run time. mdpi.com The method demonstrated excellent linearity, accuracy, and precision, with recovery percentages ranging from 93.48% to 102.12% and relative standard deviations between 0.301% and 6.341%. researchgate.netmdpi.com The limits of detection (LOD) and quantification (LOQ) were also determined, highlighting the method's sensitivity. researchgate.net
Interactive Table: HPLC-DAD Method Parameters for Simultaneous Quantification
| Parameter | Value |
|---|---|
| Analytes | Methyl Nicotinate (MN), 2-Hydroxyethyl Salicylate (HES), Methyl Salicylate (MS), Ethyl Salicylate (ES) |
| Mobile Phase | 70:30 (v/v) mixture of (50% Methanol + 50% Acetonitrile) and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 210 nm |
| Total Run Time | 11 minutes |
| Retention Times | MN: 5.57 min, HES: 6.03 min, MS: 8.09 min, ES: 10.04 min |
| LOD (μg/mL) | MN: 0.0144, HES: 0.0455, MS: 0.0087, ES: 0.0061 |
| LOQ (μg/mL) | MN: 0.0478, HES: 0.1516, MS: 0.0289, ES: 0.0204 |
Data from a study on the simultaneous determination of active ingredients in a pain relief spray. researchgate.netmdpi.com
High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Purity Assessment
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and reproducibility. merckmillipore.comcabr.ienih.gov It utilizes high-quality plates with smaller particle sizes for the stationary phase, leading to more compact spots and better resolution. nih.gov HPTLC is a versatile and cost-effective technique widely used for the qualitative and quantitative analysis of various substances, including pharmaceuticals, herbal products, and food additives. cabr.ienih.govresearchgate.net
The HPTLC process involves precise sample application, standardized chromatogram development, and software-controlled evaluation, making it suitable for routine quality control and purity assessment. cabr.ie It allows for the simultaneous analysis of multiple samples on a single plate, which significantly increases throughput. researchgate.net The separated compounds can be visualized under UV light or by using specific derivatizing agents, and their quantities can be determined by densitometric scanning. merckmillipore.com
In the context of this compound and related compounds, HPTLC can be employed for identity and purity checks, as well as for stability studies. cabr.ie The technique's ability to provide a visual chromatographic fingerprint makes it an excellent tool for comparing samples against a reference standard and for detecting impurities or adulterants. cabr.ie The separated zones can also be eluted from the plate for further analysis by mass spectrometry (HPTLC-MS), providing structural confirmation of the analytes. nih.gov
Interactive Table: Comparison of TLC and HPTLC
| Feature | Conventional TLC | HPTLC |
|---|---|---|
| Stationary Phase Particle Size | Larger | Smaller and more uniform |
| Separation Efficiency | Lower | Higher |
| Detection Sensitivity | Lower | 5-10 times higher than TLC merckmillipore.com |
| Analysis Time | Longer | Faster (3-20 minutes for optimal separation) merckmillipore.com |
| Reproducibility | Lower | Higher |
| Quantification | Semi-quantitative | Fully quantitative with densitometry |
General comparison based on the principles of TLC and HPTLC. merckmillipore.comnih.gov
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. In the context of GC-MS analysis, derivatization is often necessary for polar and non-volatile compounds to increase their volatility, thermal stability, and improve their chromatographic behavior. mdpi.comyoutube.com
Silylation and Methoxyamination for GC-MS Metabolomics
In metabolomics studies, where a wide range of metabolites are analyzed simultaneously, a two-step derivatization process involving methoxyamination followed by silylation is commonly employed. youtube.comresearchgate.net Methoxyamination targets carbonyl groups (aldehydes and ketones), converting them into oximes. youtube.com This step is crucial for preventing the formation of multiple derivatives from tautomers and for stabilizing certain compounds like α-keto acids. youtube.com
Following methoxyamination, silylation is performed to replace active hydrogens in hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (B98337) (TMS) group. youtube.com This is typically achieved using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comrestek.com Silylation increases the volatility and reduces the polarity of the metabolites, making them amenable to GC-MS analysis. youtube.com While this compound itself is generally volatile enough for direct GC-MS analysis, these derivatization strategies are critical when it is part of a broader metabolomic study involving less volatile compounds. The stability of these TMS derivatives can be limited, often requiring analysis within 24 hours. nih.govgcms.cz
Optimization of Derivatization Conditions for Specific Analyte Detection
The efficiency of a derivatization reaction is highly dependent on several factors, including the choice of reagent, reaction time, temperature, and catalyst. sigmaaldrich.comresearchgate.net Therefore, optimizing these conditions is essential to ensure complete derivatization and obtain accurate and reproducible analytical results. sigmaaldrich.com
For silylation reactions, factors such as steric hindrance can influence the reactivity of different functional groups, with the general order of reactivity being alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com The reaction can be optimized by adjusting the temperature and time; for instance, a study found that methoxyamination at room temperature for 24 hours followed by silylation at a high temperature for 2 hours resulted in efficient derivatization for a mixture of metabolites. nih.gov Another study determined optimal conditions to be methoxyamination for 60 minutes at 30°C followed by silylation for 30 minutes at 30°C. mdpi.com
The concentration of the derivatizing agent is also a critical parameter. sigmaaldrich.com It is generally recommended to use a molar excess of the silylating reagent to drive the reaction to completion. sigmaaldrich.com Furthermore, since silylating reagents and their derivatives are often sensitive to moisture, it is crucial to perform the reaction in an anhydrous environment. restek.comsigmaaldrich.com The optimization of these parameters is key to developing a robust and reliable analytical method for the detection of specific analytes, including those in complex biological samples. mdpi.comnih.gov
Future Research Directions and Emerging Paradigms for Methyl Isonicotinate
Innovations in Green and Sustainable Synthesis Pathways
The development of environmentally benign and sustainable methods for the synthesis of methyl isonicotinate (B8489971) and related pyridine-4-carboxylates is a growing area of research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Current research is focused on creating "green" alternatives that are more efficient and less harmful to the environment.
One promising approach is the use of catalyst-free and solvent-free reaction conditions. For instance, a novel one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been developed by heating a mixture of an acetophenone (B1666503) oxime, an aldehyde, and malononitrile (B47326) without any catalyst or solvent. researchgate.net This method offers the advantages of simplicity, high yields, and being environmentally friendly. researchgate.net Similarly, ultrasound irradiation in water has been used as a green and convenient approach for the four-component reaction of malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium (B1175870) acetate (B1210297) to produce 2-amino-4,6-diphenylnicotinonitriles. researchgate.net
Another avenue of green synthesis involves the use of biocatalysts or catalysts derived from renewable sources. For example, a green synthesis method for high-content carvacrol (B1668589) uses food-grade L-carvone as a raw material and an organic or inorganic acid as a catalyst, with no harmful solvents added. nus.edu.sg While not directly for methyl isonicotinate, this demonstrates the potential for developing similar green processes for its synthesis. The cocrystal strategy, which uses limited organic solvents, is also being explored as a green synthesis tool. dntb.gov.uadntb.gov.ua
Future research in this area will likely focus on:
Developing more efficient and selective catalysts for the one-step synthesis of this compound from readily available starting materials.
Exploring the use of renewable feedstocks and biomass-derived platform chemicals as precursors.
Investigating the application of flow chemistry and microreactor technology to improve reaction efficiency and safety.
Utilizing computational tools to design and optimize green synthetic pathways.
Unveiling Novel Pharmacological and Biological Applications
While this compound is primarily known for its use as a semiochemical, emerging research suggests potential pharmacological and biological applications for its derivatives. The pyridine (B92270) ring is a common scaffold in many biologically active compounds, and modifications to the this compound structure could lead to the discovery of novel therapeutic agents.
For example, derivatives of isonicotinate are being investigated for their potential anticancer properties. smolecule.com Some studies have shown that certain derivatives can induce apoptosis in cancer cell lines, possibly through the generation of reactive oxygen species (ROS). Platinum-based complexes containing N1-methyl isonicotinate have also been studied for their potential as anticancer agents due to their ability to bind to DNA and inhibit cancer cell growth. ontosight.ai
In addition to anticancer activity, isonicotinate derivatives are being explored for other therapeutic uses:
Antimicrobial Agents: Some pyridine derivatives have shown effectiveness against various bacterial strains. smolecule.com
Enzyme Inhibition: A derivative of this compound, ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate, has been identified as a potent inhibitor of the KDM5 family of histone demethylases, which are implicated in diseases like cancer. ontosight.ai
It is important to note that this compound itself is not a pharmaceutical drug and has not been evaluated for safety or efficacy in humans. smolecule.com However, the research into its derivatives highlights the potential of this chemical scaffold in medicinal chemistry. Future research will likely focus on synthesizing and screening a wider range of this compound derivatives to identify compounds with potent and selective biological activities.
Integration into Next-Generation Advanced Materials Systems
This compound and its derivatives are showing promise as building blocks for the creation of next-generation advanced materials with unique properties. vulcanchem.comwiseguyreports.com Their ability to act as ligands in coordination chemistry makes them valuable components in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. lookchem.comnih.gov
Metal-Organic Frameworks (MOFs): this compound can be used as a precursor in the synthesis of luminophores for luminescent MOFs. lookchem.comsigmaaldrich.com These materials have potential applications in sensing, catalysis, and gas storage. For example, copper-isonicotinate MOFs have been prepared and their adsorption properties investigated. nih.gov Defect engineering in MOFs is also an active area of research to manipulate their structures and properties for applications like gas separation. researchgate.net
Coordination Polymers: Direct reactions between copper iodide (CuI) and this compound result in the formation of coordination polymers. nih.gov2dchem.es These polymers exhibit interesting physical properties, including strong luminescence and electrical conductivity. nih.gov2dchem.es The supramolecular architecture of these polymers can be tuned by modifying the ligands, which in turn affects their physical properties. nih.gov For instance, the presence of an amino group on the isonicotinate ligand can significantly modulate the thermo- and mechanoluminescent properties of the resulting copper-iodine coordination polymers. rsc.org Smart composite films of nanometric thickness based on these copper-iodine coordination polymers are being explored for sensor applications. rsc.org
Other Advanced Materials:
Polymers: Pyridine-functionalized polymers containing groups similar to this compound have been synthesized for the removal of micropollutants from water. frontiersin.org
Redox Flow Batteries: this compound has been investigated as a pyridine-based anolyte material for nonaqueous redox flow batteries. sigmaaldrich.comacs.org
Future research in this area will likely focus on the design and synthesis of new this compound-based materials with tailored properties for specific applications, such as improved catalytic activity, enhanced sensing capabilities, and greater efficiency in energy storage devices.
Refinement and Diversification of Semiochemical-Based Pest Management Strategies
This compound is a well-established non-pheromone semiochemical used in the management of thrips, a major agricultural pest. researchgate.netcambridge.orgcabidigitallibrary.org It is the active ingredient in several commercial lures used to monitor and trap thrips in greenhouses and outdoor crops. researchgate.netnzpps.orgnzpps.org Research has shown that it increases the trap capture of at least 12 thrips species. researchgate.netcambridge.orgcabidigitallibrary.org
Current research is focused on refining and diversifying the use of this compound in integrated pest management (IPM) programs. Beyond simple monitoring, several advanced strategies are being explored:
Mass Trapping: Lures containing this compound, in combination with colored sticky traps, have been used successfully for mass trapping of thrips in various crops. cambridge.org
Lure and Kill/Infect: This strategy involves combining the attractant with an insecticide or a pathogen to kill the attracted pests. cambridge.orgunirioja.es
Behavioral Synergist: this compound can be used in conjunction with insecticides to increase their effectiveness. cambridge.orgnzpps.orgunirioja.es Laboratory studies have shown that exposure to this compound increases the walking and take-off behavior of Western flower thrips, potentially making them more likely to come into contact with insecticides. researchgate.net
Push-Pull Strategies: This involves using a combination of repellents ("push") and attractants ("pull") to manipulate the distribution of pests in a crop. cambridge.org
While this compound is effective, its performance can be influenced by factors such as the presence of competing host plant odors. unirioja.es Therefore, ongoing research aims to optimize its use under different field conditions. For example, studies have examined the efficacy of this compound as an attractant for Western flower thrips in nectarine orchards at different growth stages of the plant. unirioja.es
Future research will likely focus on:
Identifying new semiochemicals that can be used in combination with this compound for enhanced pest control.
Developing more effective and longer-lasting lure formulations.
Integrating semiochemical-based strategies with other IPM tactics, such as biological control.
Understanding the mechanisms by which thrips detect and respond to this compound to develop more targeted control methods.
| Species | Common Name |
| Frankliniella occidentalis | Western flower thrips |
| Thrips tabaci | Onion thrips |
| Thrips hawaiiensis | |
| Thrips coloratus |
This table is not exhaustive and represents some of the key pest species.
Predictive Modeling and In Silico Design for Tailored Derivatives
Computational methods, including predictive modeling and in silico design, are becoming increasingly important in the development of new chemical compounds with specific properties. These approaches can be applied to the design of tailored derivatives of this compound for various applications, from pharmaceuticals to advanced materials.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This information can then be used to predict the activity of new, unsynthesized compounds. For example, QSAR models could be developed to predict the insect-attracting properties of different this compound derivatives, allowing for the in silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and testing.
Molecular Docking and Dynamics: These computational techniques can be used to simulate the interaction of a molecule with a biological target, such as an enzyme or a receptor. This can provide insights into the mechanism of action of the molecule and help to guide the design of more potent and selective derivatives. For example, molecular docking could be used to study the binding of this compound derivatives to the olfactory receptors of thrips, which could lead to the development of more effective attractants.
Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This "pharmacophore" can then be used as a template to design new molecules with similar activity.
Applications in Materials Science: In silico methods are also being used in the design of new materials. For example, computational models can be used to predict the properties of MOFs and coordination polymers based on their chemical structure. ontosight.ai This can help to accelerate the discovery of new materials with desired properties, such as high gas storage capacity or specific luminescent behavior.
The use of these predictive modeling and in silico design tools has the potential to significantly reduce the time and cost associated with the discovery and development of new this compound derivatives.
Application of High-Throughput Screening and Omics Technologies in Related Pyridine Research
High-throughput screening (HTS) and "omics" technologies (genomics, proteomics, metabolomics) are powerful tools that are revolutionizing research in many areas of chemistry and biology. These technologies can be applied to the study of this compound and other pyridine derivatives to accelerate the discovery of new applications and to gain a deeper understanding of their biological effects.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of chemical compounds for a specific biological activity. ontosight.ai This can be used to identify new pharmacological or agrochemical applications for this compound derivatives. For example, an HTS campaign was used to identify a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. nih.gov Similarly, HTS has been used to identify inhibitors of enzymes from libraries of pyridine derivatives. acs.org
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This can be used to investigate the effects of this compound or its derivatives on biological systems. For example, metabolomics could be used to identify the metabolic pathways that are affected by exposure to this compound in thrips, which could provide insights into its mechanism of action as a semiochemical. universiteitleiden.nl Metabolomics has also been used to characterize the plasma metabolome during and after exercise, with this compound being one of the identified metabolites. physiology.org Untargeted volatile profiling using metabolomics has also been employed to identify key compounds, including this compound, that drive the attraction of Western flower thrips to certain plant cultivars. mdpi.com
Proteomics: Proteomics is the large-scale study of proteins. Proteomic analysis can be used to identify the proteins that interact with this compound or its derivatives, which can help to elucidate their mechanism of action. For example, proteomic studies have been used to investigate the response of bacteria to subinhibitory concentrations of 2,4-disubstituted pyridine derivatives. frontiersin.org
The integration of HTS and omics technologies into pyridine research has the potential to greatly accelerate the pace of discovery and to provide a more comprehensive understanding of the biological roles of these important compounds.
Q & A
Q. What are the standard laboratory methods for synthesizing methyl isonicotinate, and how are they validated?
this compound is typically synthesized via esterification of isonicotinic acid with methanol under acidic catalysis. Key validation steps include:
- Purity assessment : Using HPLC or GC-MS to confirm absence of unreacted starting materials .
- Structural confirmation : Employing H/C NMR spectroscopy to verify ester bond formation and aromatic proton environments .
- Yield optimization : Adjusting reaction time, temperature, and catalyst concentration (e.g., sulfuric acid) to achieve >90% yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- UV-Vis spectroscopy : To analyze electronic transitions in the pyridine ring (e.g., ~260 nm) .
- Mass spectrometry (MS) : For molecular ion confirmation (m/z 137.1 for [M+H]) and fragmentation patterns .
- Reverse-phase HPLC : Using C18 columns with methanol/water mobile phases to assess purity and stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as it may cause irritation .
- Storage : Store in airtight containers at 4°C, away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize the encapsulation efficiency of this compound in cyclodextrin-based delivery systems for agricultural applications?
- Molar ratio optimization : Test varying ratios of this compound to α-cyclodextrin (e.g., 1:1 to 1:3) to maximize inclusion complex formation .
- Release kinetics : Use Franz diffusion cells to simulate field conditions and model release profiles via Higuchi or Korsmeyer-Peppas equations .
- Bioassay validation : Conduct field trials with thrips populations to compare attraction rates between free and encapsulated formulations .
Q. What experimental strategies resolve contradictions in reported environmental degradation rates of this compound?
- Controlled degradation studies : Compare hydrolysis rates under standardized pH, temperature, and UV light conditions to isolate variable impacts .
- Meta-analysis frameworks : Apply PRISMA guidelines to systematically evaluate existing studies, accounting for methodological differences (e.g., OECD vs. EPA test protocols) .
- Advanced analytics : Use LC-QTOF-MS to identify degradation products (e.g., isonicotinic acid) and quantify pathways .
Q. How can researchers design ecotoxicological studies to assess this compound’s impact on non-target soil organisms?
- Model organisms : Use Eisenia fetida (earthworms) or Folsomia candida (springtails) for acute toxicity assays (LC/EC) .
- Chronic exposure protocols : Monitor biomarkers (e.g., glutathione-S-transferase activity) over 28-day periods to evaluate sublethal effects .
- Soil mobility analysis : Conduct column leaching experiments with varying organic matter content to predict environmental persistence .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?
- Probit analysis : Fit dose-mortality curves using maximum likelihood estimation (e.g., EPA PoloPlus software) .
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Multivariate regression : Account for confounding variables (e.g., temperature, humidity) in field trial data .
Methodological Frameworks
How should researchers structure a PICOT question for studies on this compound’s efficacy as a pest attractant?
- Population (P) : Target pest species (e.g., Thrips palmi).
- Intervention (I) : this compound-loaded microcapsules.
- Comparison (C) : Conventional pheromone traps.
- Outcome (O) : Attraction rate (insects trapped/hour).
- Time (T) : 4-week field trial. Example: "In Thrips palmi (P), does this compound microcapsules (I) compared to pheromone traps (C) improve attraction rates (O) over 4 weeks (T)?" .
Q. What are best practices for reporting this compound research in compliance with journal guidelines?
- Data transparency : Include raw datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary materials .
- Ethical reporting : Adhere to ARRIVE guidelines for animal studies and declare conflict of interest .
- Structured abstracts : Follow IMRAD format, emphasizing novelty (e.g., "First cyclodextrin-based formulation for thrips control") .
Data Interpretation and Validation
Q. How can researchers address variability in this compound’s bioactivity across different experimental replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
